3-Cyclopropylprop-2-ynoic acid

Catalog No.
S667677
CAS No.
7358-93-2
M.F
C6H6O2
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclopropylprop-2-ynoic acid

CAS Number

7358-93-2

Product Name

3-Cyclopropylprop-2-ynoic acid

IUPAC Name

3-cyclopropylprop-2-ynoic acid

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8)

InChI Key

IJODLTUIUAZITN-UHFFFAOYSA-N

SMILES

C1CC1C#CC(=O)O

Canonical SMILES

C1CC1C#CC(=O)O

3-Cyclopropylprop-2-ynoic acid is a chemical compound with the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol. It features a cyclopropyl group attached to a propyne structure, making it a unique member of the alkyne family. The compound is characterized by its triple bond between carbon atoms, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. Its structure can be represented by the following SMILES notation: C1CC1C(=C(C(=O)O)C)C.

As mentioned earlier, there is no current information available on the specific biological function or mechanism of action of 3-cyclopropylprop-2-ynoic acid.

  • Carboxylic acids: Can be mildly irritating to skin and eyes [].
  • Terminal alkynes: Can be slightly flammable and reactive with strong oxidizing agents.

Organic Synthesis:

-Cyclopropylprop-2-ynoic acid serves as a valuable building block in organic synthesis due to its unique functional group combination. The presence of both a terminal alkyne and a carboxylic acid allows for versatile transformations, enabling the construction of complex molecules with diverse functionalities.

  • Cycloadditions

    The alkyne moiety readily participates in various cycloaddition reactions, leading to the formation of cyclic structures. For example, it can undergo [2+1] cycloadditions with azides to form substituted triazoles, which are valuable heterocycles found in numerous pharmaceuticals and functional materials .

  • C-C bond formation reactions

    The carboxylic acid group can participate in various C-C bond formation reactions, such as esterifications, amidations, and decarboxylative couplings. These reactions allow for the introduction of diverse functionalities and the extension of carbon chains, enabling the synthesis of more complex molecules .

Medicinal Chemistry:

-Cyclopropylprop-2-ynoic acid has been explored in the development of new drug candidates due to its potential biological activities. Studies suggest its potential in areas such as:

  • Antimicrobial activity

    The compound has shown promising activity against various bacterial and fungal strains, suggesting its potential as a novel antimicrobial agent .

  • Anticancer properties

    Initial studies have indicated that 3-cyclopropylprop-2-ynoic acid may possess anticancer properties, potentially by targeting specific cellular processes involved in cancer development .

Typical of alkynes and carboxylic acids. Key reactions include:

  • Electrophilic Addition: The triple bond in 3-cyclopropylprop-2-ynoic acid can undergo electrophilic addition reactions, leading to the formation of vinyl derivatives.
  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, particularly with dienes or other unsaturated compounds, potentially forming cyclic structures.

Research indicates that compounds related to 3-cyclopropylprop-2-ynoic acid may exhibit various biological activities. For example, studies on cyclopropyl amino acids have shown potential antimicrobial and cytotoxic properties. The unique structure of 3-cyclopropylprop-2-ynoic acid may also contribute to its bioactivity, making it an interesting candidate for further pharmacological studies .

Several synthetic routes have been explored for the preparation of 3-cyclopropylprop-2-ynoic acid:

  • Alkyne Formation: One common method involves the reaction of cyclopropylacetylene with appropriate reagents under controlled conditions to yield the desired compound.
  • Carboxylation Reactions: Utilizing organocatalytic strategies for carboxylation can effectively introduce the carboxylic acid functional group into terminal alkynes, including 3-cyclopropylprop-2-ynoic acid .
  • Sonogashira Coupling: This method involves coupling terminal alkynes with halides in the presence of palladium catalysts, which can be adapted for synthesizing this compound .

3-Cyclopropylprop-2-ynoic acid has potential applications in:

  • Organic Synthesis: As a versatile building block in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Its unique structure may lead to the discovery of new pharmaceuticals targeting various biological pathways.
  • Material Science: The compound may be explored for its properties in developing new materials with specific functionalities.

Several compounds share structural similarities with 3-cyclopropylprop-2-ynoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-3-cyclopropylprop-2-enoic acidC6H7ClO2Contains chlorine; potential for different reactivity patterns.
3-Cyclobutylprop-2-ynoic acidC6H8O2Features a cyclobutyl group; different ring strain effects.
4-Cyclopropylbutanoic acidC7H12O2Longer carbon chain; different physical properties and reactivity.

These compounds highlight the uniqueness of 3-cyclopropylprop-2-ynoic acid due to its specific cyclopropyl structure combined with an alkyne and carboxylic acid functionalities, which could lead to distinctive chemical behavior and biological activity compared to its analogs.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-cyclopropylprop-2-ynoic acid

Dates

Last modified: 08-15-2023

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